Furathiocarb

Description

Properties

IUPAC Name |

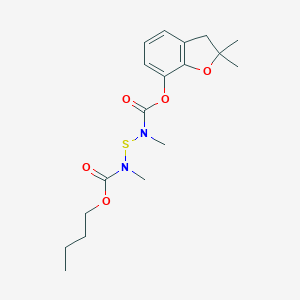

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[butoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5S/c1-6-7-11-23-16(21)19(4)26-20(5)17(22)24-14-10-8-9-13-12-18(2,3)25-15(13)14/h8-10H,6-7,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWJXYBZNNRMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052725 | |

| Record name | Furathiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [HSDB] Light beige solid; [MSDSonline] | |

| Record name | Furathiocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

160 °C at 0.01 mm Hg | |

| Record name | FURATHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily miscible with most common organic solvents, including acetone, methanol, isopropanol, hexane, and toluene., In water, 11 mg/l @ 25 °C | |

| Record name | FURATHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.148 (20 °C) | |

| Record name | FURATHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg], 3.9X10-3 mPa (2.9X10-8 mm Hg) @ 25 °C | |

| Record name | Furathiocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FURATHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow, viscous liquid. | |

CAS No. |

65907-30-4 | |

| Record name | Furathiocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65907-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furathiocarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furathiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethyl-7-benzofuryl 2,4-dimethyl-6-oxa-5-oxo-3-thia-2,4-diazadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURATHIOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZI2IZ80UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FURATHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Furathiocarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Furathiocarb as an Acetylcholinesterase Inhibitor

Furathiocarb is a broad-spectrum carbamate (B1207046) insecticide that exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1][2][3] As a member of the N-methyl carbamate class, furathiocarb's primary mode of action is the disruption of cholinergic signaling, which leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[4] This accumulation results in excessive stimulation of cholinergic receptors, causing a range of neurotoxic effects, from muscle twitching and paralysis to eventual death in target organisms.[1]

Furathiocarb itself is a reversible inhibitor of AChE.[2] However, a significant aspect of its toxicology is its in vivo metabolism to carbofuran (B1668357), a more potent and toxic AChE inhibitor.[1][5] This biotransformation plays a crucial role in the overall insecticidal activity and mammalian toxicity of furathiocarb. Understanding the specifics of furathiocarb's interaction with AChE is therefore essential for assessing its environmental impact and developing strategies to mitigate its toxic effects.

Mechanism of Action

Furathiocarb, like other carbamate insecticides, functions as a competitive inhibitor of acetylcholinesterase. The mechanism involves the carbamoylation of a serine residue within the active site of the AChE enzyme. This process is reversible, as the carbamoylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme. However, the rate of decarbamoylation is significantly slower than the rate of acetylation by the natural substrate, acetylcholine. This leads to a temporary inactivation of the enzyme, resulting in the accumulation of acetylcholine at the synapse and subsequent overstimulation of cholinergic receptors.[2]

The key steps in the inhibition of AChE by furathiocarb are:

-

Binding: Furathiocarb reversibly binds to the active site of AChE, forming an enzyme-inhibitor complex.

-

Carbamoylation: The carbamoyl (B1232498) moiety of furathiocarb is transferred to the hydroxyl group of a serine residue in the AChE active site, forming a carbamoylated enzyme and releasing the leaving group.

-

Decarbamoylation: The carbamoylated enzyme is slowly hydrolyzed, regenerating the active enzyme and releasing the carbamic acid, which is unstable and decomposes.

It is important to note that the efficiency of inhibition is influenced by the structure of the carbamate. For instance, the larger carbamoyl moiety of furathiocarb compared to its metabolite carbofuran results in a "drastically" decreased AChE inhibition constant, making furathiocarb a less potent direct inhibitor.[5]

Quantitative Data on Furathiocarb-AChE Interaction

Precise quantitative data for the inhibition of acetylcholinesterase by furathiocarb, such as IC50 and Ki values, are not extensively reported in the available scientific literature. However, comparative data and limits of detection provide some insight into its inhibitory potential.

| Parameter | Value | Species/System | Notes |

| Limit of Detection | 0.46 mg/L | In vitro paper-based AChE inhibition assay | This value represents the lowest concentration at which the assay can detect the presence of furathiocarb through AChE inhibition, not its inhibitory potency (IC50).[6] |

| Comparative Potency | Less potent than Carbofuran | In vitro studies | The larger carbamoyl moiety of furathiocarb decreases the AChE inhibition constant "drastically" compared to its metabolite, carbofuran.[5] |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The following protocol is a detailed methodology for determining the in vitro inhibition of acetylcholinesterase by furathiocarb using the Ellman method. This colorimetric assay is a standard and widely accepted procedure for measuring AChE activity.

4.1. Principle

The Ellman's assay measures the activity of AChE by quantifying the production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity. The presence of an inhibitor like furathiocarb will reduce the rate of this reaction.

4.2. Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Furathiocarb (analytical standard)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Solvent for furathiocarb (e.g., DMSO, ethanol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipette

4.3. Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer. Protect from light.

-

ATCI Solution (75 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.

-

AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized.

-

Furathiocarb Stock Solution: Prepare a stock solution of furathiocarb in a suitable solvent (e.g., DMSO). Prepare serial dilutions from this stock solution to achieve the desired final concentrations for the assay.

4.4. Assay Procedure

-

Plate Setup:

-

Blank: Contains all reagents except the enzyme.

-

Control (100% activity): Contains all reagents, including the enzyme and the solvent used for the inhibitor.

-

Test Wells: Contain all reagents, including the enzyme and the furathiocarb solution at various concentrations.

-

-

Reaction Mixture Preparation (in a 96-well plate):

-

To each well, add 150 µL of phosphate buffer.

-

Add 10 µL of DTNB solution to each well.

-

Add 10 µL of the appropriate furathiocarb dilution or solvent (for control) to the respective wells.

-

Add 10 µL of AChE solution to all wells except the blank wells.

-

-

Pre-incubation: Gently mix the contents of the plate and incubate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm every minute for a period of 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each furathiocarb concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

-

Plot the percentage of inhibition against the logarithm of the furathiocarb concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Signaling Pathways Affected by Furathiocarb-mediated AChE Inhibition

The inhibition of acetylcholinesterase by furathiocarb leads to a disruption of the normal cholinergic signaling pathway. The accumulation of acetylcholine in the synaptic cleft results in the continuous stimulation of both muscarinic and nicotinic acetylcholine receptors on the postsynaptic membrane.

Downstream Effects of AChE Inhibition:

-

Muscarinic Receptor Overstimulation: Leads to a variety of parasympathetic effects, including increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and bronchoconstriction.[4][7]

-

Nicotinic Receptor Overstimulation:

-

At the Neuromuscular Junction: Causes initial muscle fasciculations (twitching) followed by depolarization blockade, leading to muscle weakness and flaccid paralysis.[4]

-

In the Autonomic Ganglia: Can lead to a mix of sympathetic and parasympathetic effects.

-

In the Central Nervous System (CNS): Can cause a range of symptoms including tremors, convulsions, and respiratory depression.

-

-

Oxidative Stress: The overstimulation of cholinergic receptors can lead to an increase in intracellular calcium levels, which in turn can trigger the production of reactive oxygen species (ROS) and induce oxidative stress.[8] This can contribute to cellular damage and the broader toxic effects of carbamate poisoning.

References

- 1. Buy Furathiocarb | 65907-30-4 [smolecule.com]

- 2. Furathiocarb | C18H26N2O5S | CID 47759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Furathiocarb (Ref: CGA 73102) [sitem.herts.ac.uk]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 8. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Furathiocarb: A Comprehensive Technical Overview of its Chemical Structure and Physicochemical Properties

Introduction

Furathiocarb is a broad-spectrum carbamate (B1207046) insecticide known for its systemic, contact, and stomach action.[1] It is effective against a variety of insect pests in crops such as maize, oilseed rape, sorghum, and sugar beets.[2] As with other carbamate insecticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[3][4] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the pest.[3] This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of Furathiocarb, intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical Structure and Identifiers

Furathiocarb is chemically classified as a carbamate ester and a member of the 1-benzofurans.[4][5] Its chemical identity is defined by the following identifiers:

-

IUPAC Name: (2,2-dimethyl-3H-1-benzofuran-7-yl) N-[butoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate[3][5]

-

Canonical SMILES: CCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C[3][5]

Physicochemical Properties

The physicochemical properties of Furathiocarb are crucial for understanding its environmental fate, bioavailability, and interaction with biological systems. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Physical State | Yellow, viscous liquid | [4][5] |

| Melting Point | <25 °C | [4][7] |

| Boiling Point | 160 °C at 0.01 mm Hg | [3][5] |

| Water Solubility | 11 mg/L at 25 °C | [5][8] |

| Vapor Pressure | 2.9 x 10⁻⁸ mm Hg at 25 °C | [5] |

| Octanol-Water Partition Coefficient (log P) | 4.7 | [3][5] |

| Density | 1.148 g/cm³ at 20 °C | [3][5] |

| Stability | Stable up to 400 °C | [3][5] |

Furathiocarb is readily miscible with common organic solvents such as acetone, methanol, isopropanol, hexane, and toluene.[5]

Metabolic Pathways

In mammals, Furathiocarb undergoes extensive metabolism.[5] The metabolic transformation primarily occurs in the liver and involves two main pathways: the carbofuran (B1668357) metabolic pathway and the Furathiocarb oxidation pathway.[9][10] The carbofuran pathway is the predominant route, initiated by the cleavage of the N-S bond, leading to the formation of carbofuran and its subsequent metabolites.[11] The oxidation pathway results in hydroxylated and sulfoxidated derivatives of the parent Furathiocarb molecule.[9][12]

Studies using human liver microsomes have identified that the carbofuran pathway is mainly catalyzed by the cytochrome P450 enzyme CYP3A4.[9][10] The minor oxidation pathway is catalyzed by several other CYP enzymes, including CYP2C19, CYP2D6, CYP3A5, and CYP2A6.[9][10] The primary metabolites detected in vivo in rats are carbofuran and 3-hydroxycarbofuran.[5]

References

- 1. Furathiocarb (Ref: CGA 73102) [sitem.herts.ac.uk]

- 2. Furathiocarb - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Buy Furathiocarb | 65907-30-4 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. Furathiocarb | C18H26N2O5S | CID 47759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Furathiocarb | 65907-30-4 [chemicalbook.com]

- 8. furathiocarb, 65907-30-4 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Metabolic profiling and in vitro- in vivo extrapolation of furathiocarb in mammalian hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Metabolic Transformation of Furathiocarb to Carbofuran

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the insecticide furathiocarb into its potent metabolite, carbofuran (B1668357), across various biological systems. The document synthesizes key findings on the metabolic pathways, enzymatic drivers, and quantitative kinetics of this biotransformation, supported by detailed experimental protocols and visual diagrams to facilitate understanding and application in research and development.

Introduction

Furathiocarb, a carbamate (B1207046) insecticide, is primarily valued for its efficacy against a range of agricultural pests. Its biological activity is intrinsically linked to its metabolic conversion to carbofuran, a more potent acetylcholinesterase inhibitor.[1] Understanding the dynamics of this conversion is critical for assessing the toxicological risk of furathiocarb in non-target organisms, including mammals, and for predicting its environmental fate. This guide delves into the core mechanisms of this metabolic process, providing researchers with the foundational knowledge required for further investigation.

Metabolic Pathways of Furathiocarb

In biological systems, furathiocarb undergoes biotransformation through two primary routes: the carbofuran metabolic pathway and the furathiocarb oxidation pathway.[1][2][3]

-

Carbofuran Metabolic Pathway: This is the predominant pathway, characterized by the cleavage of the N-S bond in the furathiocarb molecule, leading to the formation of carbofuran.[4][5] In human liver microsomes, this pathway is significantly more active than the oxidation pathway, with ratios ranging from 24- to 115-fold.[1][2][3] Carbofuran itself is further metabolized to products such as 3-hydroxycarbofuran, 3-ketocarbofuran, and various phenolic derivatives.[1][2][3]

-

Furathiocarb Oxidation Pathway: This minor pathway involves the hydroxylation and sulfoxidation of the intact furathiocarb molecule, resulting in hydroxylated and sulfoxidated derivatives.[1][2][3]

The metabolic conversion of furathiocarb is a critical activation step, as carbofuran is a more potent inhibitor of acetylcholinesterase.[1]

References

- 1. Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Metabolic profiling and in vitro- in vivo extrapolation of furathiocarb in mammalian hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Furathiocarb | 65907-30-4 [smolecule.com]

Environmental Fate and Transport of Furathiocarb in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furathiocarb, a carbamate (B1207046) insecticide, is utilized for the control of soil-dwelling and early-season pests in various agricultural crops.[1][2] Its application raises pertinent questions regarding its environmental persistence, mobility, and transformation, which are critical for comprehensive risk assessment and environmental management. This technical guide provides an in-depth analysis of the environmental fate and transport of Furathiocarb in soil and aquatic systems. It summarizes key physicochemical properties, details its degradation pathways, and discusses its mobility and adsorption characteristics. Furthermore, this guide outlines typical experimental methodologies for investigating its environmental behavior and presents visual representations of its fate processes and experimental workflows.

Physicochemical Properties of Furathiocarb

The environmental behavior of a pesticide is largely dictated by its intrinsic physicochemical properties. These parameters influence its distribution, persistence, and bioavailability in different environmental compartments. A summary of Furathiocarb's key properties is presented in Table 1.

| Property | Value | Interpretation | Source |

| Molecular Weight | 382.5 g/mol | - | [1] |

| Vapor Pressure | 2.9 x 10⁻⁸ mm Hg at 25°C | Indicates low volatility; Furathiocarb will exist in both vapor and particulate phases in the atmosphere. | [1] |

| Water Solubility | 11 mg/L | Low water solubility. | [1] |

| Henry's Law Constant | 1.3 x 10⁻⁹ atm-cu m/mole | Indicates that Furathiocarb is essentially nonvolatile from water and moist soil surfaces. | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.70 | High potential for bioaccumulation in aquatic organisms. | [1] |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (K_oc_) | 577 - 1600 mL/g | Suggests low mobility in soil, with a tendency to adsorb to soil organic matter. | [1][3] |

| Bioconcentration Factor (BCF) | 92 - 830 L/kg | Low to high potential for bioconcentration in aquatic organisms. | [1][3] |

Environmental Fate of Furathiocarb

The fate of Furathiocarb in the environment is governed by a combination of biotic and abiotic processes, including degradation (biodegradation, hydrolysis, photolysis) and transport (adsorption, mobility, leaching).

Degradation in Soil

In soil, Furathiocarb is primarily degraded through microbial metabolism.[4] The primary degradation pathway involves the transformation of Furathiocarb into its major metabolite, carbofuran (B1668357).[1][4] This conversion is a critical step in its environmental breakdown. The half-life of Furathiocarb in soil can vary depending on conditions. For instance, in a Montardon soil pretreated with various methylcarbamates, the half-life of [14C-methyl]-furathiocarb was observed to be 3-6 days.[1] The rate of degradation can be significantly enhanced in soils with a history of carbamate pesticide application, a phenomenon known as enhanced biodegradation.[2][5] In a carbofuran-adapted soil, all applied Furathiocarb was degraded within a week, compared to only 10% degradation in unadapted soil.[1]

The degradation of Furathiocarb and its primary metabolite, carbofuran, proceeds through further transformation into products such as 3-hydroxycarbofuran, 3-ketocarbofuran (B117061), carbofuran phenol, and 3-ketocarbofuran phenol.[4][6]

Degradation in Water

In aquatic environments, Furathiocarb's persistence is influenced by pH and sunlight. It is susceptible to hydrolysis, particularly under alkaline conditions. The half-life of Furathiocarb in water at pH 9 is reported to be 4 days.[1] A structurally similar chemical, thiodicarb (B1682804), is stable at pH 6 but hydrolyzes rapidly at pH 9.[1]

Photolysis, or degradation by sunlight, can also contribute to the breakdown of Furathiocarb in water.[7] Aqueous suspensions of the related compound thiodicarb are decomposed by sunlight.[1]

A summary of Furathiocarb's degradation half-life is provided in Table 2.

| Medium | Condition | Half-Life (DT₅₀) | Source |

| Soil | Montardon soil, pretreated | 3 - 6 days | [1] |

| Water | pH 9 | 4 days | [1] |

Transport of Furathiocarb

The movement of Furathiocarb within and between environmental compartments is primarily influenced by its adsorption to soil particles and its water solubility.

Adsorption and Mobility in Soil

Furathiocarb is expected to have low mobility in soil.[1] This is attributed to its relatively high soil organic carbon-water partitioning coefficient (K_oc_), with estimated values ranging from 577 to 1600 mL/g.[1][3] A high K_oc_ value indicates a strong tendency for the chemical to adsorb to the organic matter in soil, which limits its movement with water through the soil profile.[8][9] This adsorption reduces the potential for Furathiocarb to leach into groundwater.[10][11] The GUS (Groundwater Ubiquity Score) leaching potential index for Furathiocarb is calculated to be 0.00, indicating a low leachability potential.[3]

Volatilization

Based on its low vapor pressure and Henry's Law constant, volatilization of Furathiocarb from moist soil and water surfaces is not considered an important environmental fate process.[1]

A summary of Furathiocarb's mobility potential is presented in Table 3.

| Parameter | Value | Interpretation | Source |

| K_oc_ (mL/g) | 577 - 1600 | Low mobility | [1][3] |

| GUS Leaching Potential Index | 0.00 | Low leachability | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of a pesticide's environmental fate. Below are generalized methodologies for key experiments.

Soil Degradation Study (Aerobic)

This protocol outlines a typical laboratory experiment to determine the rate of aerobic degradation of Furathiocarb in soil.

-

Soil Collection and Preparation: Collect fresh soil from a relevant agricultural region. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Spiking: Treat a known mass of the prepared soil with a solution of Furathiocarb (often ¹⁴C-labeled for ease of tracking) to achieve a desired concentration, typically corresponding to the recommended field application rate. Ensure uniform distribution.

-

Incubation: Place the treated soil samples into incubation vessels (e.g., biometer flasks) and adjust the moisture content to a specified level (e.g., 40-60% of water holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by continuously supplying humidified air. Trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH).

-

Sampling and Analysis: At predetermined time intervals, sacrifice replicate samples. Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile, methanol). Analyze the extracts for the parent Furathiocarb and its degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector or Mass Spectrometry (MS).[6] Quantify the trapped ¹⁴CO₂ using liquid scintillation counting to determine the extent of mineralization.

-

Data Analysis: Plot the concentration of Furathiocarb over time and use appropriate kinetic models (e.g., first-order kinetics) to calculate the degradation half-life (DT₅₀).

Adsorption/Desorption Study (Batch Equilibrium Method)

This protocol describes a common method to determine the soil-water partition coefficient (K_d_) and the organic carbon-normalized partition coefficient (K_oc_) of Furathiocarb.

-

Soil and Solution Preparation: Use characterized soil samples as described in the degradation study. Prepare a series of aqueous solutions of Furathiocarb (often ¹⁴C-labeled) of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Adsorption Phase: Add a known mass of soil to each Furathiocarb solution in a centrifuge tube. Shake the tubes for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature.

-

Separation and Analysis: Centrifuge the tubes to separate the soil from the aqueous phase. Analyze the concentration of Furathiocarb remaining in the supernatant by liquid scintillation counting or HPLC.

-

Calculation of K_d_: Calculate the amount of Furathiocarb adsorbed to the soil by subtracting the amount in the supernatant from the initial amount. The soil-water partition coefficient (K_d_) is calculated as the ratio of the concentration of Furathiocarb in the soil to the concentration in the water at equilibrium.

-

Calculation of K_oc_: Normalize the K_d_ value to the organic carbon content of the soil to obtain the K_oc_ value (K_oc_ = (K_d_ / % organic carbon) * 100).

-

Desorption Phase: After the adsorption phase, decant the supernatant and replace it with a fresh background electrolyte solution. Shake the tubes again to allow for desorption. Analyze the concentration of Furathiocarb in the solution to determine the extent of desorption.

Visualizing Environmental Fate and Experimental Workflows

Graphical representations can aid in understanding the complex processes involved in the environmental fate of Furathiocarb and the experimental procedures used to study them.

Caption: Environmental fate pathways of Furathiocarb in soil and water compartments.

Caption: Experimental workflow for a Furathiocarb soil degradation study.

Conclusion

The environmental fate of Furathiocarb is characterized by its transformation to carbofuran and subsequent degradation in soil, primarily driven by microbial activity. Its persistence is generally low, especially in adapted soils. In water, hydrolysis under alkaline conditions and photolysis are key degradation routes. Due to its strong adsorption to soil organic matter, Furathiocarb exhibits low mobility and a low potential for leaching into groundwater. A thorough understanding of these fate and transport processes, supported by robust experimental data, is crucial for the environmental risk assessment and sustainable use of this insecticide.

References

- 1. Furathiocarb | C18H26N2O5S | CID 47759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Soil biodegradation of carbofuran and furathiocarb following soil pretreatment with these pesticides | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. Furathiocarb (Ref: CGA 73102) [sitem.herts.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. Scholars@Duke publication: Soil biodegradation of carbofuran and furathiocarb following soil pretreatment with these pesticides [scholars.duke.edu]

- 6. Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pesticide behaviour in soil – adsorption, mobility and leachability - SA Grain [sagrainmag.co.za]

- 9. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 10. The Problem of Leaching – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 11. Assessment of the potential risk of leaching pesticides in agricultural soils: study case Tibasosa, Boyacá, Colombia - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Furathiocarb, a broad-spectrum carbamate (B1207046) insecticide, is subject to various degradation processes in the environment, which dictate its persistence, potential for contamination, and overall toxicological profile. Understanding the primary degradation pathways—hydrolysis, photolysis, and microbial degradation—is crucial for environmental risk assessment and the development of effective remediation strategies. This technical guide provides an in-depth analysis of these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and procedural workflows.

Primary Degradation Pathways of Furathiocarb

Furathiocarb undergoes transformation in the environment primarily through two interconnected routes: a major "carbofuran metabolic pathway" and a minor "furathiocarb oxidation pathway".[1][2] The initial and most critical step in many of these transformations is the cleavage of the N-S bond, leading to the formation of carbofuran (B1668357), a more toxic and mobile insecticide.[3][4]

Microbial Degradation

Microbial metabolism is a key factor in the breakdown of Furathiocarb in soil. The rate of degradation is significantly influenced by the history of pesticide application, with soils previously exposed to carbamates showing enhanced degradation capabilities.[5][6][7] In such adapted soils, Furathiocarb is rapidly converted to carbofuran, which is then further metabolized.[5][6][7]

The carbofuran metabolic pathway involves a series of oxidation and hydroxylation reactions, leading to a cascade of metabolites. The primary degradation products include:

-

Carbofuran

-

3-hydroxycarbofuran

-

3-ketocarbofuran

-

3-hydroxy-7-phenolcarbofuran

-

3-keto-7-phenolcarbofuran

The furathiocarb oxidation pathway, a less dominant route, results in the formation of hydroxylated and sulfoxidated derivatives of the parent compound.[1][2] In mammalian systems, this metabolic breakdown is primarily mediated by cytochrome P450 enzymes, with CYP3A4 playing a major role in the carbofuran pathway.[1][2]

Table 1: Microbial Degradation and Metabolism of Furathiocarb - Products and Pathways

| Pathway | Parent Compound | Key Intermediate | Major Metabolites/Degradation Products |

| Carbofuran Metabolic Pathway | Furathiocarb | Carbofuran | 3-hydroxycarbofuran, 3-ketocarbofuran, 3-hydroxy-7-phenolcarbofuran, 3-keto-7-phenolcarbofuran, 7-phenolcarbofuran |

| Furathiocarb Oxidation Pathway | Furathiocarb | - | Hydroxylated and sulfoxidated derivatives of Furathiocarb |

Experimental Protocol: Soil Biodegradation Study

This protocol outlines a typical laboratory experiment to assess the microbial degradation of Furathiocarb in soil.

-

Soil Collection and Preparation:

-

Collect soil samples from the desired location, ensuring a representative sample.

-

Sieve the soil to remove large debris and homogenize.

-

Characterize the soil properties (pH, organic matter content, texture).

-

Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity).

-

-

Spiking and Incubation:

-

Weigh a specific amount of prepared soil into incubation flasks.

-

Prepare a stock solution of Furathiocarb in a suitable solvent.

-

Spike the soil samples with the Furathiocarb solution to achieve the desired concentration.

-

Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

-

-

Sampling and Extraction:

-

At specified time intervals, remove replicate flasks for analysis.

-

Extract the soil samples with an appropriate solvent (e.g., acetonitrile (B52724) or ethyl acetate) by shaking or sonication.

-

Centrifuge the samples and collect the supernatant.

-

-

Analysis:

-

Filter the extracts prior to analysis.

-

Analyze the extracts for Furathiocarb and its degradation products using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

-

Data Analysis:

-

Calculate the concentration of Furathiocarb and its metabolites at each time point.

-

Determine the dissipation kinetics and calculate the half-life (DT50) of Furathiocarb in the soil.

-

Diagram 1: Experimental Workflow for Soil Biodegradation Study

References

- 1. Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy Furathiocarb | 65907-30-4 [smolecule.com]

- 4. Metabolic profiling and in vitro-in vivo extrapolation of furathiocarb in mammalian hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soil biodegradation of carbofuran and furathiocarb following soil pretreatment with these pesticides | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. oipub.com [oipub.com]

- 7. Scholars@Duke publication: Soil biodegradation of carbofuran and furathiocarb following soil pretreatment with these pesticides [scholars.duke.edu]

Ecotoxicological effects of Furathiocarb on non-target aquatic and terrestrial organisms.

An in-depth examination of the environmental impact of the carbamate (B1207046) insecticide Furathiocarb on non-target aquatic and terrestrial ecosystems.

Introduction

Furathiocarb is a systemic carbamate insecticide used to control a range of soil-dwelling and early-season insect pests in crops such as maize, oilseed rape, and vegetables.[1] Like other carbamates, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] This technical guide provides a comprehensive overview of the ecotoxicological effects of Furathiocarb on non-target aquatic and terrestrial organisms, intended for researchers, scientists, and professionals in drug development and environmental risk assessment.

Mechanism of Action

Furathiocarb is a pro-insecticide, meaning it is metabolized into a more toxic compound. In the environment and within organisms, Furathiocarb is rapidly converted to its metabolite, carbofuran (B1668357).[1][4][5] Carbofuran is a more potent inhibitor of acetylcholinesterase.[6]

Acetylcholinesterase is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, which terminates the nerve signal. By inhibiting AChE, Furathiocarb and its metabolite carbofuran lead to an accumulation of acetylcholine. This results in continuous stimulation of cholinergic receptors, causing neurotoxicity, which manifests as hyperstimulation, paralysis, and ultimately death in susceptible organisms.[7] The inhibition of AChE by carbamates is reversible, in contrast to the irreversible inhibition caused by organophosphate insecticides.

Environmental Fate and Metabolism

Furathiocarb's environmental persistence and mobility are key factors in its ecotoxicological profile. It is known to degrade into several byproducts, with carbofuran being the most significant in terms of toxicity.

In Soil: Furathiocarb is rapidly decomposed to carbofuran in the soil.[4][5][8] Studies have shown that soil pretreated with carbofuran or Furathiocarb exhibits enhanced degradation of subsequently applied Furathiocarb, suggesting microbial adaptation.[4][5][8] The degradation of Furathiocarb in soil is influenced by microbial activity.[9][10]

In Water: The persistence of Furathiocarb in aquatic environments is dependent on pH. For instance, its half-life in water at pH 9 is 4 days.[1]

Metabolism in Organisms: In mammals, such as rats, Furathiocarb undergoes rapid and complete hydrolysis, followed by oxidation and conjugation, with excretion primarily through the kidneys.[1] The metabolic transformation leads to the formation of carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran.[7] Studies in human liver microsomes have identified two primary metabolic pathways: the carbofuran metabolic pathway and the Furathiocarb oxidation pathway.[6][11][12]

Ecotoxicological Effects on Non-Target Organisms

The widespread use of Furathiocarb raises concerns about its impact on organisms not targeted by its insecticidal action. Its high toxicity to a range of non-target species is a significant aspect of its environmental risk profile.

Terrestrial Organisms

Birds: Furathiocarb is highly toxic to avian species. Acute oral toxicity studies have established low LD50 values for several bird species.

Mammals: Laboratory studies on mammals have determined the acute toxicity of Furathiocarb.

Earthworms: Furathiocarb demonstrates moderate toxicity to earthworms, which are essential for soil health.

Other Terrestrial Invertebrates: The sub-lethal effects of Furathiocarb have been observed in beneficial predatory insects. For example, in the lady beetle Coccinella septempunctata, Furathiocarb was found to reduce larval and adult populations and diminish the fecundity rate of females.[9]

Aquatic Organisms

Furathiocarb is classified as very toxic to aquatic life, with its effects being particularly pronounced in invertebrates.[1]

Fish: The acute toxicity of Furathiocarb to fish is high, with LC50 values varying across different species.

Aquatic Invertebrates: Aquatic invertebrates, such as Daphnia magna, are highly sensitive to Furathiocarb.

Algae: Information on the toxicity of Furathiocarb to algae is limited, but it is an important consideration for assessing its impact on primary producers in aquatic ecosystems.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of Furathiocarb to a range of non-target organisms.

Table 1: Acute Toxicity of Furathiocarb to Terrestrial Organisms

| Species | Endpoint | Value | Reference |

| Rat (Rattus norvegicus) | Oral LD50 | 42 mg/kg | [2] |

| Quail | Oral LD50 | <25 mg/kg | [1] |

| Duck (Anas platyrhynchos) | Oral LD50 | 25 mg/kg | [2] |

| Earthworm (Eisenia fetida) | 14-day LC50 | 100 mg/kg soil | [2] |

Table 2: Acute and Chronic Toxicity of Furathiocarb to Aquatic Organisms

| Species | Endpoint | Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.03 mg/L | [2] |

| Daphnia magna | 48-hour EC50 | 0.0018 mg/L | [2] |

| Unknown Algal Species | Chronic EC50 (Growth) | >10 mg/L | [3] |

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of ecotoxicological data.

Avian Reproduction Test (based on OECD Guideline 206)

The OECD Guideline 206 for Avian Reproduction Test is designed to assess the effects of a substance on the reproductive success of birds when administered through their diet.[1][14][15]

-

Test Species: Typically Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Exposure: The test substance is mixed into the diet at various concentrations and fed to the birds for a minimum of 20 weeks.

-

Endpoints: Key parameters monitored include adult mortality, egg production, the number of cracked eggs, eggshell thickness, egg viability, hatchability, and the survival and health of the chicks for 14 days post-hatch.[1][14]

-

Objective: To determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproductive parameters.

Fish, Early-life Stage Toxicity Test (based on OECD Guideline 210)

This test evaluates the effects of chemicals on the early life stages of fish, which are often the most sensitive.

-

Test Species: Common species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and fathead minnow (Pimephales promelas).

-

Exposure: Newly fertilized eggs are exposed to a range of concentrations of the test substance in water. The exposure continues through hatching until the early juvenile stage.

-

Endpoints: The primary endpoints are hatching success, larval survival, and growth (length and weight).

-

Objective: To determine the NOEC and LOEC for these early-life stage parameters.

Daphnia magna Reproduction Test (based on OECD Guideline 211)

This chronic toxicity test assesses the impact of a substance on the reproductive output of the freshwater crustacean Daphnia magna.

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Exposure: Daphnids are individually exposed to different concentrations of the test substance in a semi-static or flow-through system for 21 days.

-

Endpoints: The primary endpoint is the total number of live offspring produced per surviving parent daphnid. Adult mortality and time to first brood are also recorded.

-

Objective: To determine the ECx (e.g., EC10, EC20, EC50) for reproduction, as well as the NOEC and LOEC.

Visualizing Pathways and Workflows

Acetylcholinesterase Inhibition Signaling Pathway

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by Furathiocarb's active metabolite, carbofuran.

Metabolic Pathway of Furathiocarb to Carbofuran

This diagram shows the conversion of Furathiocarb to its more toxic metabolite, carbofuran, and subsequent metabolites.

References

- 1. search.library.doc.gov [search.library.doc.gov]

- 2. researchgate.net [researchgate.net]

- 3. Furathiocarb (Ref: CGA 73102) [sitem.herts.ac.uk]

- 4. Soil biodegradation of carbofuran and furathiocarb following soil pretreatment with these pesticides | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. oipub.com [oipub.com]

- 6. Pesticide toxicity to bees - Wikipedia [en.wikipedia.org]

- 7. Furathiocarb | C18H26N2O5S | CID 47759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: Soil biodegradation of carbofuran and furathiocarb following soil pretreatment with these pesticides [scholars.duke.edu]

- 9. Sublethal effects of acetamiprid and furathiocarb on the aphidophagous predator Coccinella septempunctata L. | Sustainable Pest Management and Biodiversity Conservation [journals.pagepal.org]

- 10. researchgate.net [researchgate.net]

- 11. EMAN RESEARCH PUBLISHING |Full Text|Impacts of Pesticides on Soil Microbial Communities: Balancing Agricultural Productivity and Environmental Health [publishing.emanresearch.org]

- 12. medicopublication.com [medicopublication.com]

- 13. TNAU Agritech Portal :: Sustainable Agriculture [agritech.tnau.ac.in]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

In Vitro Biotransformation of Furathiocarb: A Technical Guide for Human Liver Microsomal Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the in vitro biotransformation of the carbamate (B1207046) insecticide Furathiocarb using human liver microsomes (HLMs). Furathiocarb is primarily metabolized via two distinct pathways: a dominant carbofuran (B1668357) metabolic pathway and a minor furathiocarb oxidation pathway. The primary enzyme responsible for the main pathway is Cytochrome P450 3A4 (CYP3A4). This document details the experimental protocols for studying this biotransformation, presents key quantitative data on enzyme kinetics and metabolite formation, and visualizes the metabolic pathways and experimental workflows. The findings are crucial for the toxicological risk assessment of Furathiocarb in humans, given that its main metabolite, carbofuran, is known to have potential adverse health effects.[1][2][3]

Introduction

Furathiocarb is a carbamate insecticide used in agriculture.[1] Its presence in various ecosystems raises concerns about human exposure and potential health risks.[1] The metabolism of xenobiotics, such as pesticides, is a critical determinant of their potential toxicity. The primary site of drug and xenobiotic metabolism is the liver, where Cytochrome P450 (CYP) enzymes play a central role.[4] Understanding the metabolic fate of Furathiocarb in humans is essential, particularly because its main metabolite, carbofuran, has been associated with adverse birth outcomes and hormonal disturbances.[1][2][3]

This guide focuses on the in vitro metabolism of Furathiocarb using human liver microsomes, a standard model for studying Phase I metabolic reactions. Studies have shown that Furathiocarb is converted into eight Phase I metabolites through two primary pathways.[1][2][3] The carbofuran metabolic pathway is significantly more predominant than the direct furathiocarb oxidation pathway.[1][2][3] This biotransformation is primarily catalyzed by CYP3A4, one of the most abundant and important drug-metabolizing enzymes in the human liver.[1][2][3]

Metabolic Pathways of Furathiocarb

In vitro studies with human liver microsomes reveal that Furathiocarb undergoes biotransformation through two main routes:

-

Carbofuran Metabolic Pathway : This is the major pathway, initiated by the cleavage of the nitrogen-sulfur (N-S) bond to form carbofuran.[5][6][7] This is followed by a series of hydroxylation and oxidation reactions. This pathway is 24- to 115-fold more predominant than the oxidation pathway in a 10-donor panel of hepatic microsomes.[1][2][3] The six identified metabolites in this pathway are:

-

Carbofuran

-

3-ketocarbofuran

-

7-phenolcarbofuran

-

3-hydroxy-7-phenolcarbofuran

-

3-keto-7-phenolcarbofuran

-

-

Furathiocarb Oxidation Pathway : This is a minor pathway involving direct hydroxylation and sulfoxidation of the parent Furathiocarb molecule.[1][5] It results in two metabolites that have been tentatively identified as hydroxylated or sulfoxidated derivatives of Furathiocarb (referred to as Metabolite A and Metabolite B).[1][2][3]

Visualization of Metabolic Pathways

Caption: Furathiocarb metabolic pathways in human liver microsomes.

Role of Cytochrome P450 Isoforms

The metabolism of Furathiocarb is predominantly mediated by specific CYP450 enzymes.

-

CYP3A4 is the principal enzyme responsible for the dominant carbofuran pathway, accounting for approximately 95.9% of this biotransformation.[1][2][3] This is further supported by inhibition studies where ketoconazole, a potent CYP3A4 inhibitor, reduced the formation of carbofuran pathway metabolites by 32-86%.[1][2]

-

CYP1A2 and CYP2B6 make minor contributions to the carbofuran pathway (1.3% and 2.0%, respectively).[1][2][3]

-

CYP2C19 and CYP2D6 are the primary enzymes catalyzing the formation of Metabolite A in the minor oxidation pathway.[1][2][3]

-

CYP3A5, CYP3A4, and CYP2A6 are responsible for the formation of Metabolite B in the minor oxidation pathway.[1][2][3]

Visualization of CYP450 Contributions

Caption: CYP450 isoform contributions to Furathiocarb metabolism.

Experimental Protocols

This section details the methodologies for conducting in vitro studies of Furathiocarb metabolism using human liver microsomes.

Materials and Reagents

-

Test Compound: Furathiocarb

-

Metabolite Standards: Carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, etc. (ChemService or equivalent)

-

Microsomes: Pooled human liver microsomes (from at least 10 donors)

-

Cofactors: NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Buffer: Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727) (for reaction termination and sample preparation)

-

Inhibitors: Ketoconazole (for CYP3A4 inhibition studies)

-

Recombinant Enzymes: cDNA-expressed human CYP isoforms (e.g., CYP3A4, CYP2C19, etc.)

Microsomal Incubation for Metabolite Profiling

-

Prepare an incubation mixture (final volume 200 µL) in 0.1 M phosphate buffer (pH 7.4).

-

The mixture should contain pooled human liver microsomes (final protein concentration of 0.15 mg/mL) and Furathiocarb (final concentration 300 µM).[2]

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH).[6]

-

Incubate for 60 minutes at 37°C in a shaking water bath.[2]

-

Terminate the reaction by adding 600 µL of ice-cold acetonitrile.[6]

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for LC-MS analysis.

Enzyme Kinetics (Km and Vmax Determination)

-

Follow the incubation protocol described in 4.2.

-

Use a range of Furathiocarb concentrations (e.g., 2.5 µM to 300 µM).[2]

-

Set the incubation time to 20 minutes to ensure linear metabolite formation.[1]

-

Quantify the formation of metabolites at each substrate concentration.

-

Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.[1]

Analytical Methodology (LC-MS/MS)

-

Metabolite Identification: Perform initial screening using Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS) for accurate mass measurement and metabolite identification.[1][2][3]

-

Metabolite Quantification: Use a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for sensitive and specific quantification.[1][2][3]

-

Chromatography: Employ a C18 column (e.g., Shim-pack FC-ODS) with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile.[8]

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) for quantification of specific metabolites. Optimize collision energies for each metabolite; for instance, a higher collision energy (e.g., 20 eV) may be optimal for Furathiocarb and its direct oxidation products.[2][3] Note: Due to significant in-source fragmentation, metabolites like 3-hydroxycarbofuran are often quantified as the protonated dehydrated molecule [M-H₂O+H]⁺.[2][3]

Visualization of Experimental Workflow

Caption: Workflow for in vitro Furathiocarb metabolism studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of Furathiocarb metabolism in pooled human liver microsomes.

Table 1: Kinetic Parameters for Furathiocarb Metabolism in Pooled Human Liver Microsomes

| Metabolic Pathway | Km (µM) | Vmax (nmol/mg protein/min) | Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein) |

| Carbofuran Pathway | 25.9 - 94.3 | 1.7 - 10.4 | 28.5 - 109.9 |

| Oxidation Pathway | 238.8 - 450.1 | 0.8 - 1.7 | 1.8 - 5.1 |

| Ranges reflect interindividual variability observed in a panel of 10 individual human liver microsome donors. |

Source: Data compiled from Abass et al., 2022.[1][2]

Table 2: Relative Contribution of Recombinant CYP450 Isoforms to Furathiocarb Metabolism

| Pathway / Metabolite | Major Contributing CYP Isoforms | Minor Contributing CYP Isoforms |

| Carbofuran Pathway | CYP3A4 (95.9%) | CYP2B6 (2.0%), CYP1A2 (1.3%) |

| Oxidation (Metabolite A) | CYP2C19, CYP2D6 | - |

| Oxidation (Metabolite B) | CYP3A5, CYP3A4 | CYP2A6 |

Source: Data compiled from Abass et al., 2022.[1][2]

Table 3: Effect of CYP3A4 Inhibition on Furathiocarb Metabolism

| Metabolite Pathway | Inhibitor | % Inhibition |

| Carbofuran Pathway | Ketoconazole | 32 - 86% |

| Oxidation (Metabolite B) | Ketoconazole | 41 - 62% |

Source: Data compiled from Abass et al., 2022.[1][2]

Conclusion

The in vitro biotransformation of Furathiocarb in human liver microsomes is characterized by two primary metabolic routes: a dominant carbofuran pathway and a minor oxidation pathway. The formation of carbofuran and its subsequent metabolites is predominantly catalyzed by CYP3A4.[1][2][3] This heavy reliance on a single, highly variable polymorphic enzyme suggests that interindividual differences in Furathiocarb metabolism could be significant in the human population. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to assess the metabolic fate of Furathiocarb and related carbamate compounds, contributing to more accurate human health risk assessments.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic profiling and in vitro-in vivo extrapolation of furathiocarb in mammalian hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic profiling and in vitro- in vivo extrapolation of furathiocarb in mammalian hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

The Pivotal Role of Cytochrome P450 Enzymes in the Oxidative Metabolism of Furathiocarb

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative metabolism of the carbamate (B1207046) insecticide Furathiocarb, with a specific focus on the central role played by cytochrome P450 (CYP) enzymes. The information presented herein is synthesized from in vitro studies utilizing human liver microsomes and recombinant CYP isoforms, offering valuable insights for toxicological risk assessment and the prediction of drug-pesticide interactions.

Introduction to Furathiocarb Metabolism

Furathiocarb undergoes extensive phase I metabolism, primarily mediated by the CYP enzyme system.[1][2] The metabolic process follows two main routes: the major "carbofuran metabolic pathway" and the minor "furathiocarb oxidation pathway".[1][2] The former involves the cleavage of the nitrogen-sulfur bond, leading to the formation of carbofuran (B1668357) and its subsequent metabolites.[3][4] The latter results in the direct hydroxylation and sulfoxidation of the parent Furathiocarb molecule.[1][2][3]

Key Cytochrome P450 Isoforms Involved

A panel of human cDNA-expressed CYP isoforms has been instrumental in identifying the specific enzymes responsible for Furathiocarb's biotransformation.[1][2]

Carbofuran Metabolic Pathway: This dominant pathway is overwhelmingly catalyzed by CYP3A4 , which accounts for approximately 95.9% of the metabolic activity. Minor contributions are made by CYP1A2 (1.3%) and CYP2B6 (2.0%).[1][2] The significant role of CYP3A4 is further substantiated by inhibition studies, where the CYP3A4-specific inhibitor ketoconazole (B1673606) markedly reduced the formation of carbofuran pathway metabolites by 32-86%.[1][2][5]

Furathiocarb Oxidation Pathway: This minor pathway is catalyzed by a different set of CYP isoforms.

-

Metabolite A (hydroxylated/sulfoxidated derivative): Primarily formed by CYP2C19 and to a lesser extent by CYP2D6 .[1][2]

-

Metabolite B (hydroxylated/sulfoxidated derivative): Formed by CYP3A5 , CYP3A4 , and CYP2A6 .[1][2]

Quantitative Analysis of Enzyme Kinetics

The kinetic parameters for the involvement of various CYP isoforms in Furathiocarb metabolism have been characterized, providing a quantitative basis for understanding their relative contributions.

Table 1: Contribution of Recombinant Human CYP Isoforms to the Two Main Metabolic Pathways of Furathiocarb

| Metabolic Pathway | CYP Isoform | Contribution (%) |

| Carbofuran Metabolic Pathway | CYP3A4 | 95.9 |

| CYP2B6 | 2.0 | |

| CYP1A2 | 1.3 | |

| Furathiocarb Oxidation Pathway | ||

| Metabolite A Formation | CYP2C19 | More efficient |

| CYP2D6 | Less efficient | |

| Metabolite B Formation | CYP3A5 | More efficient |

| CYP3A4 | Less efficient | |

| CYP2A6 | Least efficient |

Data synthesized from studies with recombinant human CYP enzymes.[1][2]

Table 2: Kinetic Parameters of Furathiocarb Metabolism in Human Liver Microsomes (HLM)

| Metabolic Pathway | Kinetic Parameter | Value Range (across 10 HLM donors) |

| Carbofuran Metabolic Pathway | Km (µM) | 25.9 - Not reported |

| Vmax (nmol/mg proteinmin) | Not reported | |

| CLint (µl/mg proteinmin) | Not reported | |

| Furathiocarb Oxidation Pathway | Km (µM) | 238.8 - Not reported |

| Vmax (nmol/mg proteinmin) | 1.7 - 11.5 | |

| CLint (µl/mg proteinmin) | 6.75 - 13.04 |

These values represent the range observed across a panel of ten individual human liver microsome donors, highlighting interindividual variability.[6]

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the key metabolic pathways of Furathiocarb and a typical experimental workflow for its in vitro metabolism studies.

Caption: Oxidative metabolic pathways of Furathiocarb by cytochrome P450 enzymes.

Caption: Experimental workflow for in vitro metabolism studies of Furathiocarb.

Detailed Experimental Protocols

The following protocols are based on methodologies employed in key studies on Furathiocarb metabolism.[1][5]

In Vitro Metabolism with Human Liver Microsomes (HLM)

-

Incubation Mixture Preparation:

-

Prepare a final incubation volume of 200 µL in 0.1 M phosphate (B84403) buffer (pH 7.4).

-

The mixture should contain pooled human liver microsomal protein (0.15 mg/mL) and Furathiocarb at various concentrations (e.g., 2.5, 10, 25, 50, 150, and 300 µM) for kinetic studies.

-

-

Pre-incubation:

-

Pre-incubate the mixture of microsomes and Furathiocarb at 37°C for a short period (e.g., 2 minutes) to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding 1 mM NADPH.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring linearity of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Collect the supernatant for analysis.

-

Metabolism Studies with Recombinant Human CYP Isoforms

-

Incubation with Recombinant CYPs:

-

Sample Processing and Analysis:

-

Follow the same termination and sample processing steps as described for HLM incubations.

-

Metabolite Identification and Quantification

-

Instrumentation:

-

Analytical Conditions:

-

Optimize collision energy for product ion analysis, typically in the range of 10-15 eV for most metabolites, and potentially higher (e.g., 20 eV) for Furathiocarb and its direct hydroxy/sulfoxide derivatives.[5]

-

-

Data Analysis:

-

Calculate kinetic parameters (Km and Vmax) by fitting the metabolite formation rates at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.

-

Determine the intrinsic clearance (CLint) as the ratio of Vmax/Km.

-

Conclusion

The oxidative metabolism of Furathiocarb is a complex process predominantly orchestrated by the cytochrome P450 enzyme system. CYP3A4 is the principal enzyme responsible for the major metabolic activation of Furathiocarb to carbofuran. A distinct set of CYP isoforms, including CYP2C19, CYP2D6, CYP3A5, and CYP2A6, are involved in the minor, direct oxidation of Furathiocarb. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the toxicokinetics of Furathiocarb and for predicting its potential interactions with other xenobiotics metabolized by these key CYP enzymes. This understanding is critical for accurate human health risk assessment.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic profiling and in vitro-in vivo extrapolation of furathiocarb in mammalian hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Production of Technical Grade Furathiocarb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and production methods for technical grade Furathiocarb, a carbamate (B1207046) insecticide. The document details the chemical pathways, experimental protocols, and analytical considerations for its manufacture.

Introduction to Furathiocarb

Furathiocarb is a systemic insecticide with contact and stomach action, primarily used to control soil-dwelling and early-season pests in crops such as maize, oilseed rape, and vegetables.[1] Chemically, it is butyl 2,3-dihydro-2,2-dimethylbenzofuran-7-yl N,N'-dimethyl-N,N'-thiodicarbamate.[2] As a carbamate insecticide, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1] The technical grade product is classified as highly hazardous (Class IB) by the World Health Organization (WHO).[2]

Overview of the Synthetic Pathway

The commercial production of Furathiocarb is a multi-step process that begins with the synthesis of a key intermediate, Carbofuran.[1] The general synthetic route can be outlined in three main stages:

-

Synthesis of 2,3-dihydro-2,2-dimethylbenzofuran-7-ol: This precursor is the foundational benzofuran (B130515) structure of the final molecule.

-

Synthesis of Carbofuran: The benzofuranol intermediate is then reacted with methyl isocyanate to form the N-methylcarbamate, Carbofuran.[1]

-

Synthesis of Furathiocarb: The final step involves the reaction of Carbofuran with a sulfur-containing reagent to introduce the thiodicarbamate moiety.[1][3]

Each of these stages involves specific chemical reactions and conditions that are critical for achieving a high yield and purity of the final technical grade product.

Visualizing the Synthesis of Furathiocarb

The following diagrams illustrate the key stages in the synthesis of Furathiocarb.

References

Furathiocarb: An In-depth Technical Guide to its Absorption, Distribution, Metabolism, and Excretion (ADME) Profile in Mammals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the absorption, distribution, metabolism, and excretion (ADME) of the carbamate (B1207046) insecticide Furathiocarb in mammals. While extensive in vitro metabolism data exists, defining the primary metabolic pathways and the enzymes involved, in vivo data, particularly following oral administration, is less comprehensive. This document collates available quantitative and qualitative data, details experimental methodologies, and presents visual representations of metabolic processes to serve as a valuable resource for researchers and professionals in toxicology and drug development.

Absorption

The absorption of Furathiocarb in mammals appears to be significant, although comprehensive quantitative data from oral administration studies are limited in the available scientific literature. The primary evidence for absorption comes from a dermal study in rats, which indicates that Furathiocarb is readily absorbed through the skin and subsequently metabolized.

An in vivo study on male Sprague-Dawley rats demonstrated that after dermal application, Furathiocarb itself was not detected in the plasma or urine. Instead, its metabolites, carbofuran (B1668357) and 3-hydroxycarbofuran (B132532), were identified, suggesting rapid metabolism upon or immediately following absorption through the skin.[1] This finding implies that systemically, the organism is primarily exposed to the metabolites of Furathiocarb rather than the parent compound.

General information on carbamate insecticides suggests they are expected to be absorbed following inhalation, oral, and dermal exposures.[2]

Distribution

Limited information is available regarding the specific tissue distribution of Furathiocarb and its metabolites in mammals. Following dermal administration in rats, the key metabolites, carbofuran and 3-hydroxycarbofuran, have been detected in the liver, while only carbofuran was found in the kidneys.[1] This suggests that the liver is a primary site of metabolism and that both the liver and kidneys are involved in the distribution and potential elimination of Furathiocarb metabolites. For carbamates in general, residues have been reported in the liver, kidneys, brain, fat, and muscle.[1]

Metabolism

The metabolism of Furathiocarb has been extensively studied in vitro using hepatic microsomes from various mammalian species, including humans, monkeys, minipigs, rats, mice, dogs, and rabbits.[3][4] These studies provide a detailed understanding of the metabolic pathways and the enzymes responsible for the biotransformation of Furathiocarb.

Metabolic transformation in rats involves rapid and complete hydrolysis, followed by oxidation and conjugation.[1] Furathiocarb is primarily metabolized through two main pathways[3][4][5]:

-

Carbofuran Metabolic Pathway: This is the predominant pathway in all species studied and involves the cleavage of the N-S bond of Furathiocarb to form carbofuran.[3][4] Carbofuran is a biologically active metabolite and is further metabolized to several phase I metabolites, including 3-hydroxycarbofuran, 3-ketocarbofuran, 3-keto-7-phenolcarbofuran, 3-hydroxy-7-phenolcarbofuran, and 7-phenolcarbofuran.[3][5]

-

Furathiocarb Oxidation Pathway: This is a minor pathway that involves the hydroxylation and sulfoxidation of the parent Furathiocarb molecule.[3][5]

No unique human metabolites of Furathiocarb have been detected in these in vitro studies.[3][4]